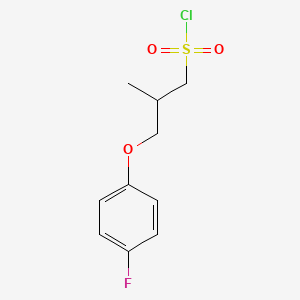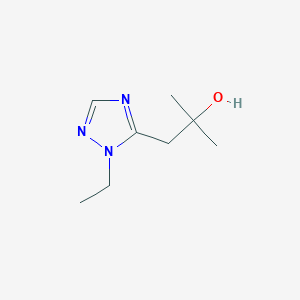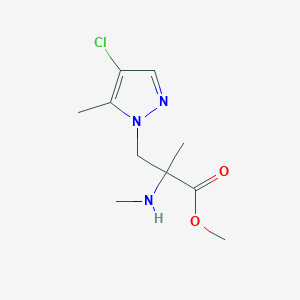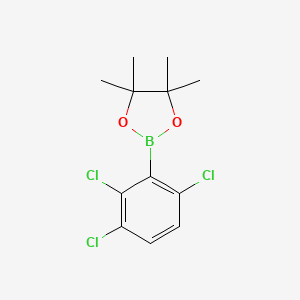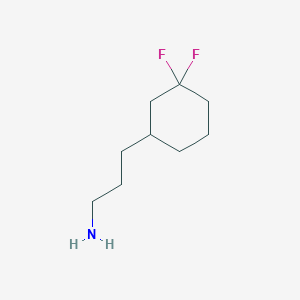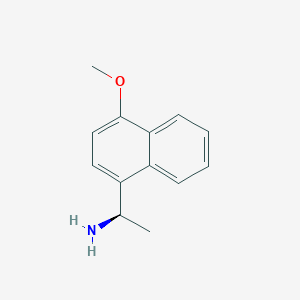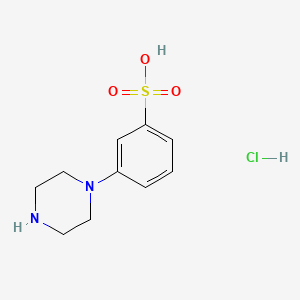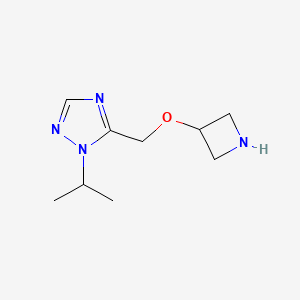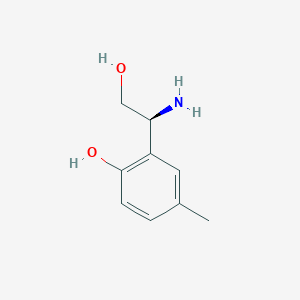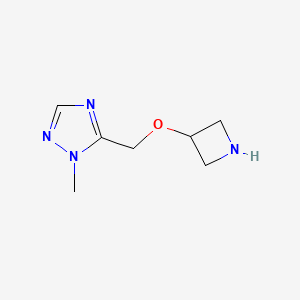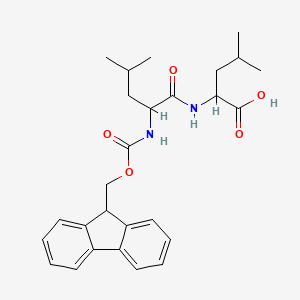
N-Fmoc-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-L-leucyl-L-leucine is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often used in the field of organic chemistry and biochemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucyl-L-leucine typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin support and then cleaved off after the synthesis is complete .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-L-leucyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Free amino group of leucine.
Coupling: Peptide chains with this compound as a building block.
Aplicaciones Científicas De Investigación
N-Fmoc-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of N-Fmoc-L-leucyl-L-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or modifications .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-L-leucine: Similar in structure but lacks the additional leucine residue.
N-Fmoc-N-methyl-L-leucine: Contains a methyl group on the nitrogen atom, providing different steric and electronic properties.
Fmoc-L-photo-leucine: Contains a diazirine group, allowing for photo-crosslinking applications.
Uniqueness
N-Fmoc-L-leucyl-L-leucine is unique due to its dual leucine residues, making it particularly useful in the synthesis of peptides that require leucine-rich sequences. Its structure allows for specific interactions and properties that are not present in other similar compounds.
Propiedades
Fórmula molecular |
C27H34N2O5 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
Clave InChI |
OLBBXRXTYWLDPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


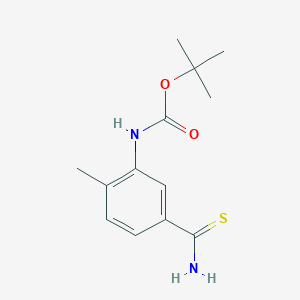
![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)

